molecular formula C10H18O5S B8459287 [(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonic acid hydrate

[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonic acid hydrate

Cat. No. B8459287
M. Wt: 250.31 g/mol
InChI Key: GAQWDBUWBUOFLS-DLGLCQKISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089861

Procedure details

The foregoing precedure is repeated using 100 g. of racemic 3-{2-[4-(8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-ethyl }-2-oxazolidinone, 113.2 g. of (+)-camphor-10-sulfonic acid monohydrate and 300 ml. of acetone. The stirring under reflux is carried out for 24 hours in place of 72 hours, and the drying under reduced pressure is prolonged. Whereupon, there is obtained the di-(camphor-10-sulfonic acid) salt of (+)-(S)-3-{2-[4-(8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-ethyl}-2-oxazolidinone; αD =+14.9°, α364 =+104.0° (chloroform; c = 3.0%); melting point 174°-175° C. (after recrystallization from acetone).

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:11][C:10]3[CH:12]=[CH:13][C:14]([CH3:16])=[CH:15][C:9]=3[CH2:8][CH:7]([N:17]3[CH2:22][CH2:21][N:20]([CH2:23][CH2:24][N:25]4[CH2:29][CH2:28][O:27][C:26]4=[O:30])[CH2:19][CH2:18]3)[C:6]=2[CH:31]=1.O.C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>CC(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:11][C:10]3[CH:12]=[CH:13][C:14]([CH3:16])=[CH:15][C:9]=3[CH2:8][C@H:7]([N:17]3[CH2:18][CH2:19][N:20]([CH2:23][CH2:24][N:25]4[CH2:29][CH2:28][O:27][C:26]4=[O:30])[CH2:21][CH2:22]3)[C:6]=2[CH:31]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(C(CC3=C(S2)C=CC(=C3)C)N3CCN(CC3)CCN3C(OCC3)=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirring under reflux

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC=1C=CC2=C([C@H](CC3=C(S2)C=CC(=C3)C)N3CCN(CC3)CCN3C(OCC3)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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